molecular formula C10H11Cl2NO2 B13000555 tert-Butyl 4,5-dichloropicolinate

tert-Butyl 4,5-dichloropicolinate

Cat. No.: B13000555
M. Wt: 248.10 g/mol
InChI Key: LCGUUCAOKODTMX-UHFFFAOYSA-N
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Description

Tert-Butyl 4,5-dichloropicolinate is a specialized chemical intermediate designed for advanced research and development applications. This compound features a picolinate core functionalized with chlorine substituents at the 4 and 5 positions and protected by a tert-butyl ester group. The electron-withdrawing chlorine groups can significantly influence the electronic properties and reactivity of the pyridine ring, making it a valuable substrate in metal-catalyzed cross-coupling reactions. The tert-butyl ester acts as a common protecting group, enhancing the compound's stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to generate the corresponding carboxylic acid when needed. While specific biological data for this exact compound is not widely published, molecular scaffolds incorporating halogenated picolinates are of significant interest in medicinal chemistry and agrochemical research. They are frequently explored as bio-isosteres for benzamides and other aromatic systems in the design of novel active molecules. Researchers utilize this and similar compounds in the synthesis of potential pharmaceutical candidates, such as SOS1 inhibitors investigated for oncological applications, and in the development of new active ingredients for crop protection. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

tert-butyl 4,5-dichloropyridine-2-carboxylate

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)8-4-6(11)7(12)5-13-8/h4-5H,1-3H3

InChI Key

LCGUUCAOKODTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl 4,5-dichloropicolinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various formulations and products.

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-dichloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and tert-butyl group influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

    4,5-Dichloropicolinic Acid: The parent acid of tert-Butyl 4,5-dichloropicolinate, differing by the presence of a carboxyl group instead of the tert-butyl ester.

    tert-Butyl 3,5-dichloropicolinate: A structural isomer with chlorine atoms at positions 3 and 5 instead of 4 and 5.

    tert-Butyl 4-chloropicolinate: A related compound with only one chlorine atom at position 4.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms and the tert-butyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these specific structural features are required.

Biological Activity

Introduction

tert-Butyl 4,5-dichloropicolinate (CAS No. 100645-29-1) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is derived from picolinic acid and features a tert-butyl group along with two chlorine substituents. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄Cl₂N₁O₂
  • Molecular Weight : 263.14 g/mol
PropertyValue
Molecular FormulaC₁₁H₁₄Cl₂N₁O₂
Molecular Weight263.14 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal properties. In a study conducted on various fungal strains, the compound demonstrated effective inhibition against Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It acts as a selective herbicide, particularly effective against broadleaf weeds while being less harmful to cereal crops. The herbicidal action is attributed to its ability to inhibit specific enzymes involved in the biosynthesis of essential amino acids in plants.

Case Studies

  • Antifungal Efficacy : In a laboratory setting, this compound was tested against clinical isolates of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity .
  • Herbicidal Application : A field study assessed the effectiveness of this compound in controlling weed populations in wheat fields. Results showed a significant reduction in weed biomass (up to 75%) compared to untreated controls .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Fungal Cells : The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell death.
  • Plant Cells : Inhibition of the shikimic acid pathway is noted as a key mechanism for its herbicidal activity, affecting amino acid synthesis crucial for plant growth.

Toxicological Profile

While the biological activity of this compound is promising, its toxicological profile must be considered:

Table 2: Toxicological Data Summary

EndpointValue
Acute Toxicity (LD50)~500 mg/kg
Chronic Exposure EffectsLiver dysfunction observed in rodent studies

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